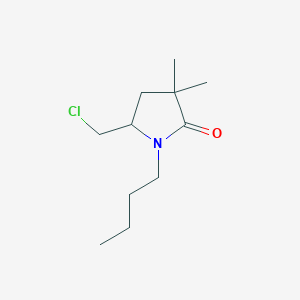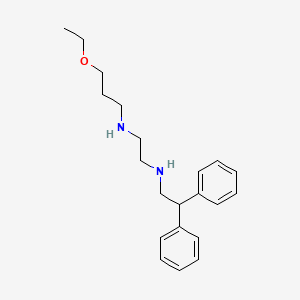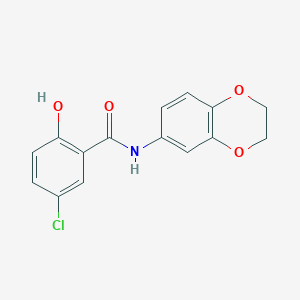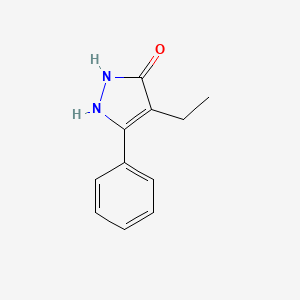
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ブチル-5-(クロロメチル)-3,3-ジメチル-2-ピロリジノンは、分子式C10H18ClNOの化学化合物です。これは、5員環ラクタムであるピロリジノンの誘導体であり、ピロリジノン環にブチル基、クロロメチル基、および2つのメチル基が結合しています。
製造方法
合成経路と反応条件
1-ブチル-5-(クロロメチル)-3,3-ジメチル-2-ピロリジノンの合成は、通常、2-ピロリジノンと適切なアルキル化剤との反応によって行われます。一般的な方法の1つは、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下、2-ピロリジノンを1-クロロブタンでアルキル化することです。この反応は、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中、還流条件下で行われます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するための連続フロープロセスが用いられる場合があります。自動反応器を使用し、温度、圧力、反応物の濃度などの反応パラメータを正確に制御することで、生産プロセスを最適化できます。さらに、蒸留または再結晶などの精製ステップにより、最終生成物を純粋な形で得ることができます。
化学反応解析
反応の種類
1-ブチル-5-(クロロメチル)-3,3-ジメチル-2-ピロリジノンは、以下の化学反応を起こす可能性があります。
置換反応: クロロメチル基は求核置換反応に関与し、塩素原子がアミン、チオール、アルコキシドなどの他の求核剤に置き換えられます。
酸化反応: この化合物は酸化されて、ヒドロキシル基やカルボニル基などの官能基が導入されます。
還元反応: この化合物の還元により、対応するアミンまたはアルコールが生成されます。
一般的な試薬と条件
求核置換: アジ化ナトリウム、チオシアン酸カリウム、またはメトキシドナトリウムなどの試薬を穏やかな条件で使用できます。
酸化: 酸性または塩基性媒体中の過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムによる求核置換により、対応するアジド誘導体が生成され、過マンガン酸カリウムによる酸化により、カルボン酸誘導体が生成される可能性があります。
科学研究への応用
1-ブチル-5-(クロロメチル)-3,3-ジメチル-2-ピロリジノンは、いくつかの科学研究に適用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生物活性化合物の設計における構成要素としての可能性が調査されています。
医学: 抗菌活性や抗がん活性など、潜在的な薬理作用について調査されています。
工業: ポリマーや樹脂などの特殊化学薬品や材料の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents. One common method is the alkylation of 2-pyrrolidinone with 1-chlorobutane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
1-ブチル-5-(クロロメチル)-3,3-ジメチル-2-ピロリジノンの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。クロロメチル基は、タンパク質またはDNA上の求核部位と共有結合を形成し、酵素活性の阻害やDNA損傷の誘導などの生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
1-ブチル-5-(クロロメチル)-4-メチル-2-ピロリジノン: ピロリジノン環上の置換パターンが異なる類似構造。
1-ブチル-5-(ブロモメチル)-3,3-ジメチル-2-ピロリジノン: クロロメチル基の代わりにブロモメチル基を持つ類似構造。
1-ブチル-5-(ヒドロキシメチル)-3,3-ジメチル-2-ピロリジノン: クロロメチル基の代わりにヒドロキシメチル基を持つ類似構造。
独自性
1-ブチル-5-(クロロメチル)-3,3-ジメチル-2-ピロリジノンは、その特定の置換パターンにより、明確な化学反応性と潜在的な生物活性をもたらすため、独特です。クロロメチル基の存在により、多様な化学修飾が可能になり、合成化学において貴重な中間体となっています。
特性
CAS番号 |
647027-56-3 |
|---|---|
分子式 |
C11H20ClNO |
分子量 |
217.73 g/mol |
IUPAC名 |
1-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H20ClNO/c1-4-5-6-13-9(8-12)7-11(2,3)10(13)14/h9H,4-8H2,1-3H3 |
InChIキー |
UFEQNPYWKKJYFH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(CC(C1=O)(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)






![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

